2-Bromo-5-chloro-4-methylbenzenesulfonamide
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Description
2-Bromo-5-chloro-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C₇H₇BrClNO₂S . It belongs to the class of sulfonamides, which have diverse pharmacological activities. This compound serves as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors currently undergoing preclinical and phase I studies for diabetes therapy .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with substituents: a bromine atom at position 2, a chlorine atom at position 5, a methyl group at position 4, and a sulfonamide functional group. The compound’s structure is crucial for understanding its properties and interactions .
Mechanism of Action
The mechanism of action for 2-Bromo-5-chloro-4-methylbenzenesulfonamide likely relates to its role as an SGLT2 inhibitor. SGLT2 inhibitors block glucose reabsorption in the renal tubules, leading to increased urinary glucose excretion. By reducing blood glucose levels independently of insulin, these inhibitors offer a potential therapeutic approach for managing diabetes .
Properties
IUPAC Name |
2-bromo-5-chloro-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMYBQHDSFIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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